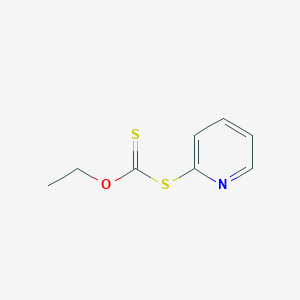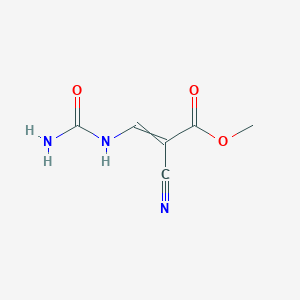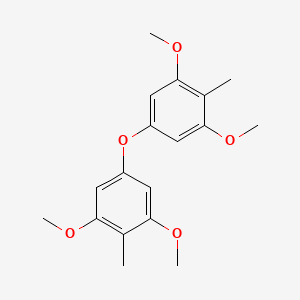![molecular formula C15H15NO3 B14404525 Methyl (2R)-2-[(6-phenylpyridin-2-yl)oxy]propanoate CAS No. 88390-20-9](/img/structure/B14404525.png)
Methyl (2R)-2-[(6-phenylpyridin-2-yl)oxy]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2R)-2-[(6-phenylpyridin-2-yl)oxy]propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a chiral center, which is further connected to a phenylpyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2R)-2-[(6-phenylpyridin-2-yl)oxy]propanoate typically involves the esterification of (2R)-2-[(6-phenylpyridin-2-yl)oxy]propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Esterification Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (2R)-2-[(6-phenylpyridin-2-yl)oxy]propanoate can undergo various chemical reactions, including:
-
Hydrolysis:
Reagents: Water, strong acid or base (e.g., hydrochloric acid, sodium hydroxide)
Conditions: Elevated temperature
Products: (2R)-2-[(6-phenylpyridin-2-yl)oxy]propanoic acid, methanol
-
Reduction:
Reagents: Reducing agents (e.g., lithium aluminum hydride)
Conditions: Anhydrous conditions
Products: Corresponding alcohol
-
Substitution:
Reagents: Nucleophiles (e.g., amines, thiols)
Conditions: Varies depending on the nucleophile
Products: Substituted derivatives
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid, sodium hydroxide, water, elevated temperature
Reduction: Lithium aluminum hydride, anhydrous conditions
Substitution: Amines, thiols, varying conditions
Major Products
Hydrolysis: (2R)-2-[(6-phenylpyridin-2-yl)oxy]propanoic acid, methanol
Reduction: Corresponding alcohol
Substitution: Substituted derivatives
Applications De Recherche Scientifique
Methyl (2R)-2-[(6-phenylpyridin-2-yl)oxy]propanoate has several scientific research applications, including:
-
Medicinal Chemistry:
- Potential use as a building block for the synthesis of pharmaceutical compounds.
- Investigation of its biological activity and potential therapeutic effects.
-
Materials Science:
- Use in the development of novel materials with specific properties.
- Exploration of its potential as a precursor for advanced materials.
-
Chemical Biology:
- Study of its interactions with biological molecules.
- Use as a probe in biochemical assays.
Mécanisme D'action
The mechanism of action of Methyl (2R)-2-[(6-phenylpyridin-2-yl)oxy]propanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically include binding to active sites or allosteric sites on target proteins.
Comparaison Avec Des Composés Similaires
Methyl (2R)-2-[(6-phenylpyridin-2-yl)oxy]propanoate can be compared with other esters and chiral compounds. Similar compounds include:
-
Methyl (2S)-2-[(6-phenylpyridin-2-yl)oxy]propanoate:
- Similar structure but different stereochemistry.
- May exhibit different biological activity and properties.
-
Ethyl (2R)-2-[(6-phenylpyridin-2-yl)oxy]propanoate:
- Similar structure with an ethyl ester group instead of a methyl ester group.
- May have different physical and chemical properties.
-
Methyl (2R)-2-[(6-phenylpyridin-2-yl)oxy]butanoate:
- Similar structure with a butanoate group instead of a propanoate group.
- May exhibit different reactivity and applications.
Conclusion
This compound is a versatile compound with potential applications in various scientific fields. Its synthesis, chemical reactions, and unique properties make it an interesting subject for further research and development.
Propriétés
Numéro CAS |
88390-20-9 |
|---|---|
Formule moléculaire |
C15H15NO3 |
Poids moléculaire |
257.28 g/mol |
Nom IUPAC |
methyl (2R)-2-(6-phenylpyridin-2-yl)oxypropanoate |
InChI |
InChI=1S/C15H15NO3/c1-11(15(17)18-2)19-14-10-6-9-13(16-14)12-7-4-3-5-8-12/h3-11H,1-2H3/t11-/m1/s1 |
Clé InChI |
PLOYDXCVSRVJES-LLVKDONJSA-N |
SMILES isomérique |
C[C@H](C(=O)OC)OC1=CC=CC(=N1)C2=CC=CC=C2 |
SMILES canonique |
CC(C(=O)OC)OC1=CC=CC(=N1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[Ethoxy(phenyl)methoxy]-4-methoxybenzene](/img/structure/B14404461.png)


![[(Methanesulfonyl)methanesulfonyl]ethene](/img/structure/B14404469.png)

![4-{(Diethylamino)[methyl(octyl)amino]methylidene}morpholin-4-ium iodide](/img/structure/B14404476.png)


![(NE)-N-[3-(pyridin-2-ylmethylimino)butan-2-ylidene]hydroxylamine](/img/structure/B14404496.png)

![2-Butoxy-5-[(3-carboxy-5-chlorophenyl)disulfanyl]-3-chlorobenzoic acid](/img/structure/B14404511.png)
![1,1'-(1,3-Phenylene)bis{[4-(phenylsulfanyl)phenyl]ethane-1,2-dione}](/img/structure/B14404518.png)
![N-(3-Nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14404526.png)
